4-Methyloctanoic acid, also known as hircinoic acid, is a medium-chain fatty acid of interest in scientific research due to its presence in various biological samples. Researchers have developed methods for its analysis and detection to understand its distribution and potential roles in different contexts. One study described a novel method for quantifying 4-methyloctanoic acid and other related fatty acids in mutton using a technique called hollow fiber supported liquid membrane extraction coupled with gas chromatography []. This method allowed for sensitive and selective detection of the acid in the complex matrix of meat samples.
4-Methyloctanoic acid can be involved in enzymatic reactions, and researchers have investigated its interactions with specific enzymes. For example, a study explored the effect of ethanol on the kinetics of lipase-mediated enantioselective esterification of 4-methyloctanoic acid. Lipases are enzymes that can break down or form esters, and this study aimed to understand how ethanol, a common solvent, affects the enzyme's activity and selectivity towards 4-methyloctanoic acid [].
4-Methyloctanoic acid is a naturally occurring component in certain foods, particularly those of animal origin. Studies have investigated its presence and potential contribution to the flavor and aroma of food products. For instance, research examined the formation of volatile compounds, including 4-methyloctanoic acid, during the light-induced aging of goat's milk cheese. This study provided insights into the development of flavor profiles in cheese during the aging process [].
4-Methyloctanoic acid, also known as Hircinoic acid, is a colorless to pale-yellow liquid with the molecular formula and a molecular weight of approximately 158.24 g/mol. It possesses a fatty, musty odor reminiscent of goat and mutton, contributing to its characteristic scent in various food products. This compound is slightly soluble in chloroform, dimethyl sulfoxide, and ethyl acetate, while being incompatible with strong oxidizing agents and bases. It is known to cause severe skin burns and eye damage upon contact .
4-Methyloctanoic acid has been identified as an aggregation pheromone in certain beetle species, particularly rhinoceros beetles of the genus Oryctes. This biological role indicates its potential significance in ecological interactions and pest management strategies. Additionally, its unique odor profile makes it valuable in flavoring and fragrance applications, particularly in dairy products and meats .
Several synthesis methods for 4-methyloctanoic acid have been reported:
4-Methyloctanoic acid finds various applications across industries:
Research on the interactions of 4-methyloctanoic acid with biological systems has highlighted its role as a pheromone in certain insects. This suggests potential applications in pest control by leveraging its attractant properties. Additionally, studies indicate that it may interact with olfactory receptors in mammals, influencing flavor perception and consumer preferences .
Several compounds share structural similarities with 4-methyloctanoic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Ethyloctanoic Acid | C10H20O2 | Found in Virginia tobacco; related goaty odor |
Octanoic Acid | C8H16O2 | Commonly known as caprylic acid; used in food industry |
3-Methyloctanoic Acid | C9H18O2 | Similar structure but different position of methyl group |
Capric Acid | C10H20O2 | Known for its use in food flavors; longer carbon chain |
4-Methyloctanoic acid stands out due to its specific odor profile associated with certain meats and cheeses, making it particularly valuable in flavoring applications .
4-Methyloctanoic acid belongs to the class of medium-chain fatty acids, defined by aliphatic tails containing 4–12 carbon atoms. Its IUPAC name, 4-methyloctanoic acid, reflects the methyl substituent on the fourth carbon. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₈O₂ | |
Molecular Weight | 158.24 g/mol | |
SMILES | CCCCC(C)CCC(O)=O | |
InChI Key | LEGGANXCVQPIAI-UHFFFAOYSA-N | |
Boiling Point | 272°C | |
LogP (Partition Coefficient) | 3.12 |
The molecule’s hydrophobicity (LogP = 3.12) and low water solubility make it ideal for lipid-mediated biological signaling. Stereochemical variants, such as the (4R)-enantiomer, exhibit distinct pheromonal activities in insects.
Studies of subcutaneous adipose tissue in sheep reveal significant concentrations of 4-methyloctanoic acid, with breed-specific variations. Gas chromatography/mass spectrometry analyses of three sheep breeds demonstrated ranges of 23–88 μg/g in subcutaneous fat [4]. The following table summarizes these findings:
Sheep Breed | 4-Methyloctanoic Acid (μg/g) |
---|---|
Breed A | 23–34 |
Breed B | 45–67 |
Breed C | 72–88 |
These disparities suggest genetic factors influence lipid metabolism pathways responsible for branched-chain fatty acid synthesis [4]. Concurrently, 4-ethyloctanoic acid (13–26 μg/g) and 4-methylnonanoic acid (2.9–18 μg/g) were identified as co-occurring compounds, indicating shared biosynthetic routes [4].
While direct comparisons of pasture-fed and grain-fed sheep remain limited, indirect evidence from rumen fermentation studies suggests dietary composition modulates 4-methyloctanoic acid levels. Research on lambs fed Allium mongolicum Regel ethanol extract demonstrated altered rumen bacterial communities associated with branched-chain fatty acid production [3]. Barley-based diets rich in fermentable carbohydrates may promote microbial synthesis of methyl-branched precursors, though further validation is required [3].
In goats, 4-methyloctanoic acid exhibits tissue-specific accumulation patterns. Kidney fat contains 0.0005 mg/ml, approximately 1.7-fold higher than body fat (0.0003 mg/ml) [5]. This gradient likely reflects differential lipid mobilization rates or localized synthesis mechanisms. The table below contrasts these concentrations:
Tissue Type | 4-Methyloctanoic Acid (mg/ml) |
---|---|
Kidney Fat | 0.0005 |
Body Fat | 0.0003 |
Sensory evaluations correlate these concentrations with flavor perception thresholds, as 0.05 ml additions to meat become detectable to trained panels [5].
Current data on age-dependent fluctuations remain sparse. A singular study of 9-month-old goats identified the aforementioned concentrations but lacked longitudinal comparisons [5]. Preliminary analyses suggest juvenile animals may exhibit lower concentrations due to underdeveloped rumen microbiota, though this hypothesis requires validation across age cohorts.
Four primary factors influence 4-methyloctanoic acid levels in ruminants:
Dietary Composition: Phenolic compounds from thyme extracts reduce branched-chain fatty acid synthesis by modulating rumen Streptococcus and Lactobacillus populations [3]. Conversely, high-starch diets may enhance microbial production through increased substrate availability [4].
Forage Type: Pasture-fed ruminants exhibit distinct volatile fatty acid profiles compared to grain-fed counterparts, though specific data on 4-methyloctanoic acid require further study [4].
Rumen Microbial Ecology: Clostridium spp. and other fiber-degrading bacteria contribute to precursor molecules like isovaleric acid, which are incorporated into methyl-branched chains during lipid metabolism [4].
Genetic Factors: Breed-specific differences in lipid deposition efficiency account for up to 3.8-fold variations in adipose tissue concentrations [4].
The following table summarizes these relationships:
Factor | Effect on 4-Methyloctanoic Acid | Mechanism |
---|---|---|
Phenolic compounds | Decrease | Microbial population inhibition |
High-starch diets | Increase (hypothesized) | Enhanced precursor availability |
Clostridium spp. | Increase | Branching enzyme activity |
Breed genetics | Variable | Lipid metabolism efficiency |
Corrosive